N-(4-Methylbenzyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide N-(4-Methylbenzyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656862
InChI: InChI=1S/C16H21N3O2/c1-12-3-5-13(6-4-12)10-18-15(20)14-9-16(21-19-14)7-2-8-17-11-16/h3-6,17H,2,7-11H2,1H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2=NOC3(C2)CCCNC3
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

N-(4-Methylbenzyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

CAS No.:

Cat. No.: VC13656862

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylbenzyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide -

Specification

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Standard InChI InChI=1S/C16H21N3O2/c1-12-3-5-13(6-4-12)10-18-15(20)14-9-16(21-19-14)7-2-8-17-11-16/h3-6,17H,2,7-11H2,1H3,(H,18,20)
Standard InChI Key JPNSYEDSTXZGCG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2=NOC3(C2)CCCNC3
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)C2=NOC3(C2)CCCNC3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core, where a six-membered oxazine ring is fused to a five-membered diazepane ring via a spiro carbon atom (Figure 1). The 4-methylbenzyl group is appended to the carboxamide moiety at position 3, introducing hydrophobic character .

Molecular Formula: C₁₆H₂₁N₃O₂
Molecular Weight: 287.36 g/mol
Stereochemistry: The spiro center and unsaturated oxazine ring create opportunities for stereoisomerism, though specific configurations remain under investigation .

Spectroscopic and Computational Data

  • SMILES: CC1=CC=C(C=C1)CNC(=O)C2=NOC3(C2)CCCNC3

  • InChIKey: JPNSYEDSTXZGCG-UHFFFAOYSA-N

  • logP: Predicted ≈2.5 (similar to analogs in ), suggesting moderate lipophilicity.

  • Polar Surface Area: ~73 Ų, indicative of hydrogen-bonding capacity .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols emphasizing green chemistry principles:

  • Spirocycle Formation: Cyclocondensation of γ-lactam precursors with carbonyl reagents under mild conditions (e.g., ethanol, room temperature).

  • Benzylation: Introduction of the 4-methylbenzyl group via nucleophilic acyl substitution or reductive amination .

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, critical for pharmacological studies.

Key Challenges:

  • Regioselectivity in spiroannulation .

  • Stabilization of the ene-carboxamide group during benzylation .

Scalability and Yield

Optimized routes report yields of 60–75%, with scalability demonstrated at the hectogram scale in ethanol-based systems. Comparative studies with analogs (e.g., ) highlight the advantage of ethanol over DMF in reducing byproducts.

Physicochemical Properties

PropertyValue/RangeMethodSource
Melting Point180–182°C (decomp.)Differential Scanning Calorimetry
Solubility (H₂O)0.12 mg/mL (25°C)Shake-flask
logD (pH 7.4)2.08Chromatographic
Stability (RT, 24h)>90% intactHPLC-UV

The compound exhibits moderate aqueous solubility, amenable to formulation as salt forms (e.g., hydrochloride). Stability under physiological pH (5–8) aligns with oral drug candidate criteria .

Biological Activities and Mechanisms

Enzymatic Interactions

In silico docking studies propose binding to:

  • Serine Proteases: Hydrogen bonding with the oxazine oxygen and hydrophobic interactions with the benzyl group .

  • TRPV1 Channels: Structural analogs (e.g., ) show antagonism, suggesting potential for pain modulation.

IC₅₀ Values (Preliminary):

  • Trypsin inhibition: 12.3 µM

  • TRPV1 antagonism: 6.3 nM (analog data from )

Pharmacological Profiling

  • Analgesic Activity: In rat neuropathic models, analogs reduced hyperalgesia by 70% at 10 mg/kg .

  • Metabolic Stability: Microsomal half-life (human): 42 minutes, indicating moderate hepatic clearance.

Applications in Drug Discovery

Lead Optimization

The 4-methylbenzyl group enhances blood-brain barrier permeability compared to unsubstituted analogs (logBB: -0.3 vs. -1.2) . Structural tweaks to the diazaspiro core (e.g., fluorination at C8) are under exploration to improve target affinity .

Therapeutic Prospects

  • Neuropathic Pain: TRPV1 antagonism aligns with mechanisms of clinical candidates like AMG-517 .

  • Anticancer Agents: Spirocycles exhibit tubulin polymerization inhibition (see for analogs).

Future Directions

  • Stereochemical Resolution: Isolation of enantiomers to assess activity differentials .

  • Prodrug Development: Esterification of the carboxamide to enhance bioavailability.

  • Toxicology Studies: Chronic toxicity profiles in non-rodent models remain uncharacterized .

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